molecular formula C18H13F3N6O2 B2555373 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine CAS No. 892746-37-1

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2555373
M. Wt: 402.337
InChI Key: CNSSYQHFPPOHIM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazolyl group, a trifluoromethylphenyl group, and a triazolamine group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the oxadiazole and triazole rings suggests that the compound could have a rigid, planar structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the oxadiazole and triazole rings might participate in nucleophilic substitution reactions, while the methoxy and trifluoromethyl groups could be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and trifluoromethyl groups could affect its solubility, while the oxadiazole and triazole rings could influence its stability and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized derivatives related to the structure of "4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine" and evaluated their antimicrobial activities. These studies highlight the compound's potential as a precursor in creating antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial efficacy, revealing some compounds with moderate to good activities against various microorganisms (Bektaş et al., 2007).

Anticancer Evaluation

The structure's derivatives have also been explored for anticancer properties. Yakantham et al. (2019) designed and synthesized 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, testing their effectiveness against various human cancer cell lines. The study discovered compounds with significant anticancer activity, indicating the potential for the development of new anticancer drugs (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements

In the realm of photochemistry, the compound and its derivatives have been used to study molecular rearrangements under light exposure. Such research contributes to understanding the photostability and photoactivation of pharmaceuticals and materials. Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, leading to the formation of 1,2,4-triazoles, among other products. This research offers insights into synthesizing new materials or drugs through photochemical pathways (Buscemi et al., 1996).

Nematocidal Activity

The compound's framework has been modified to create derivatives with nematocidal activity, showcasing its utility in agriculture for controlling nematode pests. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives and evaluated their nematocidal activities, discovering compounds with significant efficacy against Bursaphelenchus xylophilus, which suggests potential applications in developing new nematicides (Liu et al., 2022).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. This could include investigating its reactivity under different conditions, testing its biological activity, or exploring its potential uses in various industries .

properties

IUPAC Name

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O2/c1-28-13-7-5-10(6-8-13)16-23-17(29-25-16)14-15(22)27(26-24-14)12-4-2-3-11(9-12)18(19,20)21/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSSYQHFPPOHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

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